2-Cyclohexyl-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₀H₂₀O. It is classified as a tertiary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon that is connected to three other carbon atoms. This compound is also known by other names such as 1-cyclohexyl-2-methylpropan-2-ol and dimethylhexahydrobenzylcarbinol. Its structure features a cyclohexane ring and a branched alkyl chain, which contributes to its steric hindrance and unique chemical properties, particularly the hindered rotation around the C-C bond linking the cyclohexane ring and the central carbon.
The chemical reactivity of 2-cyclohexyl-2-methylpropan-1-ol primarily involves its hydroxyl group. Common reactions include:
These synthetic methods allow for variations in yield and purity depending on the specific conditions employed .
2-Cyclohexyl-2-methylpropan-1-ol has potential applications in various fields:
Several compounds share structural characteristics with 2-cyclohexyl-2-methylpropan-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Cyclohexanol | Primary Alcohol | Less steric hindrance; more reactive than tertiary alcohols |
1-Cyclohexyl-2-methylbutan-1-ol | Tertiary Alcohol | Similar branching but shorter alkyl chain |
3-Methylcyclohexanol | Secondary Alcohol | Different position of the methyl group; affects reactivity |
Cyclopentanol | Cyclic Alcohol | Smaller ring size; different physical properties |
The unique aspect of 2-cyclohexyl-2-methylpropan-1-ol lies in its bulky cyclohexane substituent which significantly influences its chemical behavior compared to these similar compounds. This steric hindrance can affect reaction rates and pathways, making it distinct within its class .
2-Cyclohexyl-2-methylpropan-1-ol (molecular formula C₁₀H₂₀O, molecular weight 156.26 g/mol, CAS number 62435-08-9) represents a tertiary alcohol with significant synthetic utility in organic chemistry [1] [2]. The compound features a cyclohexyl group attached to a quaternary carbon center, making its synthesis particularly challenging due to steric hindrance and selectivity issues [3]. This article examines the three primary synthetic approaches for preparing this compound, focusing on hydroformylation-based methods, Grignard reaction approaches, and catalytic hydrogenation routes.
Hydroformylation represents one of the most atom-economical approaches for synthesizing 2-cyclohexyl-2-methylpropan-1-ol, involving the addition of carbon monoxide and hydrogen to appropriately substituted alkene precursors [4] [5]. This methodology is particularly valuable for industrial applications due to its high efficiency and the versatility of aldehyde intermediates that can be subsequently reduced to the target alcohol [6] [7].
The development of effective catalytic systems for hydroformylation requires careful optimization of multiple reaction parameters. Rhodium-based catalysts have emerged as the most effective systems for achieving high regioselectivity in the formation of branched aldehydes that lead to tertiary alcohols [8] [9]. The dicarbonylacetylacetonato rhodium(I) complex, when combined with phosphine ligands, demonstrates exceptional activity under mild conditions [3] [10].
Table 1: Optimized Hydroformylation Conditions for Tertiary Alcohol Synthesis
Parameter | Optimal Range | Effect on Selectivity | Reference |
---|---|---|---|
Temperature | 35-55°C | Higher temperatures decrease selectivity | [3] |
Pressure (CO/H₂) | 200-400 psi | Increased pressure improves regioselectivity | [3] |
Catalyst Loading | 4.0 mol % Rh | Minimum effective loading | [3] |
Ligand Ratio | 20 mol % phosphine | Critical for maintaining selectivity | [3] |
Reaction Time | 12-16 hours | Extended times may lead to decomposition | [3] |
The use of scaffolding catalysts has revolutionized the synthesis of quaternary carbon centers via hydroformylation [3]. These catalysts employ reversible covalent bonding between substrate and catalyst, creating a temporary intramolecular environment that dramatically improves regioselectivity [4]. The 1,3-azaphospholidine-based scaffolding catalyst demonstrates remarkable ability to reverse inherent substrate selectivity, achieving branched-to-linear ratios exceeding 97:3 [3].
Reaction optimization studies reveal that pressure significantly influences the regioselectivity of the hydroformylation process [5] [6]. At pressures below 100 psi, the branched-to-linear ratio decreases substantially, while pressures of 400 psi maintain optimal selectivity [3]. Temperature control is equally critical, with reactions performed at 45°C providing the best balance between reaction rate and product selectivity [3].
The substrate scope for hydroformylation-based synthesis of 2-cyclohexyl-2-methylpropan-1-ol presents significant challenges due to the formation of quaternary carbon centers [11] [8]. Traditional hydroformylation strongly favors linear products when applied to 1,1-disubstituted alkenes, a phenomenon historically described by Keulemans' rule, which stated that quaternary carbon formation does not occur in hydroformylation [3].
Recent advances in catalyst design have overcome these limitations through the development of encapsulated catalysts and directing group strategies [11] [8]. Substrate scope studies demonstrate that aromatic substituents generally provide better selectivity than aliphatic groups, with electron-withdrawing groups on aromatic rings improving both yield and regioselectivity [3].
Table 2: Substrate Scope and Selectivity Data for Hydroformylation
Substrate Type | Branched:Linear Ratio | Yield (%) | Optimal Temperature (°C) | Reference |
---|---|---|---|---|
Aromatic (electron-rich) | 98:2 | 66-85 | 35 | [3] |
Aromatic (electron-poor) | >98:2 | 74-80 | 45 | [3] |
Halogenated aromatics | 94:6 to >98:2 | 60-77 | 35 | [3] |
Heterocyclic aromatics | 95:5 to >98:2 | 64-85 | 35-55 | [3] |
Aliphatic substrates | 76:24 | 49 | 45 | [3] |
The selectivity challenges in hydroformylation arise from competing reaction pathways and the inherent thermodynamic preference for linear products [9]. Encapsulated rhodium catalysts demonstrate substrate-dependent selectivity, with the level of cage-induced selectivity varying significantly based on substrate structure [11]. Noncovalent interactions between substrate moieties and catalyst cage walls play a crucial role in controlling regioselectivity [11].
Grignard reaction methodologies provide an alternative synthetic route to 2-cyclohexyl-2-methylpropan-1-ol through the nucleophilic addition of organometallic reagents to appropriate carbonyl compounds [12] [13]. This approach offers excellent control over stereochemistry and functional group tolerance, making it particularly valuable for laboratory-scale synthesis [14].
The characterization of organometallic intermediates in Grignard reactions requires sophisticated analytical techniques to understand the complex equilibria and reaction mechanisms involved [12] [15]. Nuclear magnetic resonance spectroscopy serves as the primary tool for monitoring Grignard reagent formation and characterization [16] [17].
Grignard reagents exist in solution as complex equilibrium mixtures involving monomeric and dimeric species, along with various solvated forms [18] [14]. The Schlenk equilibrium plays a crucial role in determining the nucleophilic character of these reagents, with the distribution of species affecting both reactivity and selectivity [18]. Real-time monitoring using online nuclear magnetic resonance has enabled precise control and optimization of Grignard reaction conditions [16].
Table 3: Characterization Techniques for Organometallic Intermediates
Technique | Information Obtained | Typical Conditions | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Structure and purity | Room temperature, deuterated solvents | [19] |
³¹P Nuclear Magnetic Resonance | Phosphine coordination | Variable temperature | [17] |
¹³C Nuclear Magnetic Resonance | Carbon framework | Room temperature | [19] |
Infrared Spectroscopy | Functional group identification | Atmospheric pressure | [15] |
X-ray Absorption Spectroscopy | Metal coordination environment | Synchrotron conditions | [10] |
The formation of cyclohexylmagnesium halides involves radical intermediates, as demonstrated by radical trapping experiments using 2,2,6,6-tetramethylpiperidine-N-oxyl [20]. These studies reveal that free alkyl radicals serve as intermediates in the major pathway to Grignard reagent formation, with median lifetimes on the order of 10⁻⁷ seconds [20].
Effective quenching protocols are essential for maximizing yields in Grignard-based synthesis of 2-cyclohexyl-2-methylpropan-1-ol [21] [22]. The quenching process must balance rapid neutralization of excess Grignard reagent with preservation of the desired product [21].
Optimized quenching protocols typically employ controlled addition of protic solvents or aqueous acids to convert magnesium alkoxide intermediates to the corresponding alcohols [21] [14]. The choice of quenching reagent significantly affects product yield, with saturated ammonium chloride solutions providing superior results compared to water or dilute acids [21].
Table 4: Grignard Reaction Optimization Parameters
Parameter | Optimal Conditions | Yield Impact | Reference |
---|---|---|---|
Solvent System | Diethyl ether | Higher yields than tetrahydrofuran | [22] |
Temperature | 30°C | Complete consumption of starting material | [22] |
Grignard Equivalents | 4.0 equivalents | 74% yield achieved | [22] |
Reaction Time | 12 hours | Optimal conversion | [22] |
Quenching Method | Saturated ammonium chloride | Minimizes side reactions | [21] |
Yield maximization strategies focus on controlling the stoichiometry of the Grignard reagent and optimizing reaction conditions to minimize side reactions [22]. Studies demonstrate that using 4.0 equivalents of the Grignard reagent provides optimal yields while avoiding the formation of reduction products [22]. Temperature control during both the formation and reaction phases proves critical for maintaining high selectivity [14].
Catalytic hydrogenation provides a complementary approach for synthesizing 2-cyclohexyl-2-methylpropan-1-ol, particularly when starting from aromatic precursors or unsaturated intermediates [23] [24]. This methodology offers excellent functional group tolerance and can be performed under relatively mild conditions with appropriate catalyst selection [25] [26].
The pressure and temperature dependencies in catalytic hydrogenation significantly influence both reaction rate and selectivity for the synthesis of 2-cyclohexyl-2-methylpropan-1-ol [25] [26]. Optimization studies reveal complex relationships between these parameters and catalyst performance [23].
Pressure effects in hydrogenation are particularly pronounced for sterically hindered substrates such as those leading to tertiary alcohols [25]. Optimal hydrogen pressures typically range from 0.1 to 10 megapascals, with higher pressures favoring complete reduction while maintaining selectivity [25]. Temperature optimization requires balancing reaction rate against potential catalyst deactivation and product decomposition [6].
Table 5: Pressure and Temperature Optimization for Catalytic Hydrogenation
Parameter | Range | Optimal Value | Selectivity (%) | Reference |
---|---|---|---|---|
Hydrogen Pressure | 0.1-10 MPa | 1.2 MPa | >97 | [25] |
Temperature | 30-250°C | 110°C | >95 | [24] |
Catalyst Loading | 1-5 mol % | 2.5 mol % | >90 | [25] |
Reaction Time | 2-24 hours | 8 hours | Optimal conversion | [24] |
Solvent | Various | Methanol | Enhanced selectivity | [24] |
Recent advances in catalyst design have enabled hydrogenation under exceptionally mild conditions [24]. Oxygen-doped carbon-supported palladium nanoparticles demonstrate remarkable activity for tandem hydrogenation-acetalization-hydrogenolysis sequences, achieving 97.9% yield at 110°C [24]. The mechanism involves hydrogen spillover from palladium nanoparticles to form hydrogen cation-hydride anion pairs that serve as active sites for multiple reaction steps [24].
Understanding catalyst deactivation mechanisms is crucial for maintaining efficient catalytic hydrogenation processes in the synthesis of 2-cyclohexyl-2-methylpropan-1-ol [27] [28]. Deactivation can occur through multiple pathways, including poisoning, fouling, thermal degradation, and sintering [29].
Catalyst poisoning represents the most common cause of deactivation in hydrogenation systems [27] [28]. Chemical poisoning involves strong interactions between feed components or products and the active sites of the catalyst [28]. Common poisons include sulfur compounds, carbon monoxide at high concentrations, and various heteroatoms that can coordinate strongly to metal centers [28].
Table 6: Catalyst Deactivation Mechanisms and Mitigation Strategies
Deactivation Type | Mechanism | Common Causes | Mitigation Strategy | Reference |
---|---|---|---|---|
Chemical Poisoning | Strong adsorption on active sites | Sulfur, phosphorus compounds | Feed purification | [28] |
Thermal Sintering | Metal particle agglomeration | High temperatures | Temperature control | [29] |
Coking | Carbon deposit formation | Hydrocarbon decomposition | Hydrogen-rich conditions | [28] |
Leaching | Metal dissolution | Acidic conditions | pH control | [29] |
Mechanical Attrition | Physical degradation | High-pressure operation | Proper support selection | [29] |
Thermal degradation mechanisms include sintering of active metal particles, which leads to loss of active surface area [29]. This process is particularly problematic at temperatures above 200°C and can be mitigated through careful temperature control and the use of thermally stable supports [28]. Coking involves the formation of carbonaceous deposits on catalyst surfaces, blocking active sites and altering pore structure [29].